molecular formula C16H12Cl5NO2 B15079648 3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide

Cat. No.: B15079648
M. Wt: 427.5 g/mol
InChI Key: LFADNAHZQLZPQZ-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide is a complex organic compound with the molecular formula C16H12Cl5NO2 It is known for its unique structure, which includes multiple chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide typically involves the reaction of 3-methylbenzoyl chloride with 2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both phenoxy and benzamide groups.

Properties

Molecular Formula

C16H12Cl5NO2

Molecular Weight

427.5 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide

InChI

InChI=1S/C16H12Cl5NO2/c1-9-3-2-4-10(7-9)14(23)22-15(16(19,20)21)24-13-6-5-11(17)8-12(13)18/h2-8,15H,1H3,(H,22,23)

InChI Key

LFADNAHZQLZPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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